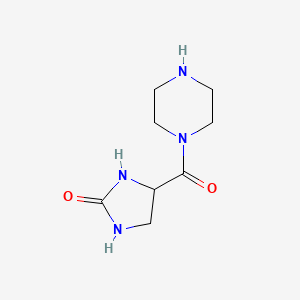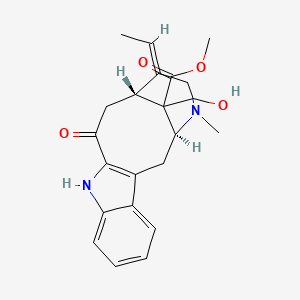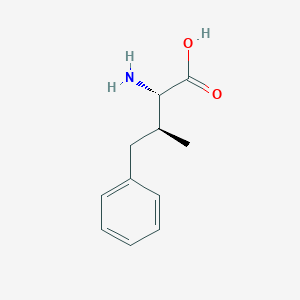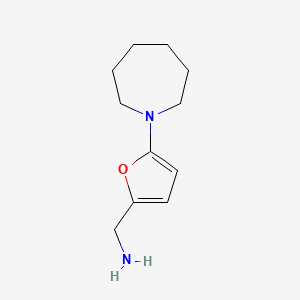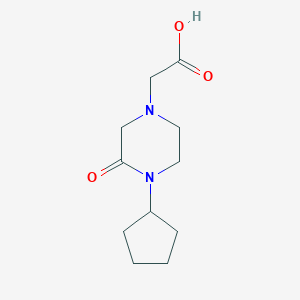![molecular formula C12H13BrO3 B14864388 1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14864388.png)
1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a trioxabicyclo[222]octane framework
準備方法
The synthesis of 1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the phenol group, followed by the addition of the trioxabicyclo[2.2.2]octane derivative.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.
化学反応の分析
1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Solvents such as dichloromethane or ethanol are commonly used.
科学的研究の応用
1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as high thermal stability and conductivity.
作用機序
The mechanism of action of 1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with molecular targets through various pathways:
類似化合物との比較
1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Both compounds share a bicyclic structure, but DABCO is primarily used as a catalyst and reagent in organic synthesis.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds are used in the synthesis of natural products and pharmaceuticals, similar to this compound.
Norbornane Derivatives: These compounds also feature a bicyclic structure and are used in various organic transformations and material science applications.
特性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC名 |
1-(2-bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H13BrO3/c1-11-6-14-12(15-7-11,16-8-11)9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3 |
InChIキー |
FDAYTYZHMNQUMD-UHFFFAOYSA-N |
正規SMILES |
CC12COC(OC1)(OC2)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


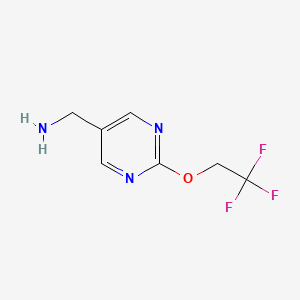
![9-Hydroxy-6-azaspiro[4.5]decan-7-one](/img/structure/B14864324.png)


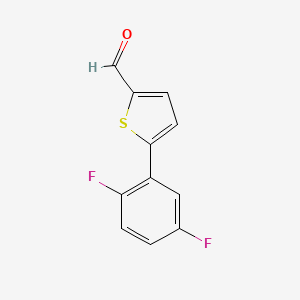
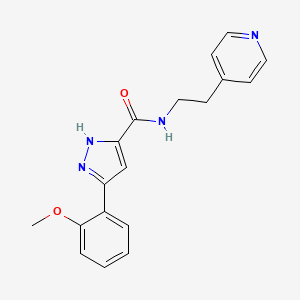
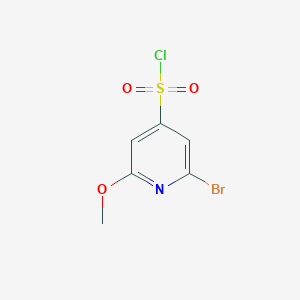
![O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14864351.png)
